molecular formula C19H20F2N6 B12272633 3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B12272633
M. Wt: 370.4 g/mol
InChI Key: LIVHUCBGSKFXJY-UHFFFAOYSA-N
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Description

3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a piperazine ring and a pyrazole ring

Preparation Methods

The synthesis of 3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution with Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine displaces a leaving group on the pyridazine ring.

    Introduction of the Pyrazole Ring: The pyrazole ring is typically introduced through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

Industrial production methods would involve optimizing these reactions for scale, ensuring high yields and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biology: It can be used as a tool compound to study various biological pathways and mechanisms.

    Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine include other pyridazine derivatives and compounds with piperazine or pyrazole rings These compounds may share some chemical properties but differ in their biological activity and applications

Properties

Molecular Formula

C19H20F2N6

Molecular Weight

370.4 g/mol

IUPAC Name

3-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine

InChI

InChI=1S/C19H20F2N6/c1-14-4-5-27(24-14)19-3-2-18(22-23-19)26-8-6-25(7-9-26)13-15-10-16(20)12-17(21)11-15/h2-5,10-12H,6-9,13H2,1H3

InChI Key

LIVHUCBGSKFXJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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